molecular formula C16H10N4O2 B12903779 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one

Katalognummer: B12903779
Molekulargewicht: 290.28 g/mol
InChI-Schlüssel: DUOJLCAFEKDDJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 5-phenyl-1,3,4-oxadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)imino)indolin-2-one is unique due to its specific imino linkage and the presence of both indolin-2-one and oxadiazole moieties.

Eigenschaften

Molekularformel

C16H10N4O2

Molekulargewicht

290.28 g/mol

IUPAC-Name

(3Z)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one

InChI

InChI=1S/C16H10N4O2/c21-14-13(11-8-4-5-9-12(11)17-14)18-16-20-19-15(22-16)10-6-2-1-3-7-10/h1-9H,(H,17,18,20,21)

InChI-Schlüssel

DUOJLCAFEKDDJW-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)/N=C\3/C4=CC=CC=C4NC3=O

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)N=C3C4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.